(1,3-Benzodioxol-5-ylmethyl)(3-bromobenzyl)amine
Description
(1,3-Benzodioxol-5-ylmethyl)(3-bromobenzyl)amine is a secondary amine featuring two aromatic moieties: a 1,3-benzodioxole (methylenedioxyphenyl) group and a 3-bromobenzyl group. This compound belongs to a class of structurally diverse amines with applications in medicinal chemistry, particularly in targeting enzymes like matrix metalloproteinases (MMPs) and receptors involved in cancer progression .
Structure
3D Structure
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-(3-bromophenyl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO2/c16-13-3-1-2-11(6-13)8-17-9-12-4-5-14-15(7-12)19-10-18-14/h1-7,17H,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOTNHLVWMFBIMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNCC3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90355132 | |
| Record name | 1-(2H-1,3-Benzodioxol-5-yl)-N-[(3-bromophenyl)methyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90355132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
355814-90-3 | |
| Record name | 1-(2H-1,3-Benzodioxol-5-yl)-N-[(3-bromophenyl)methyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90355132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Benzodioxol-5-ylmethyl)(3-bromobenzyl)amine typically involves the reaction of 1,3-benzodioxole-5-carboxaldehyde with 3-bromobenzylamine under specific conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the desired amine product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(1,3-Benzodioxol-5-ylmethyl)(3-bromobenzyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of different amine derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodioxole oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
(1,3-Benzodioxol-5-ylmethyl)(3-bromobenzyl)amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1,3-Benzodioxol-5-ylmethyl)(3-bromobenzyl)amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzodioxolemethyl Amine Core
Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-benzyl)-amine (CAS 418774-45-5)
- Structure : Substitutes the 3-bromobenzyl group with a 2-methoxybenzyl group.
- Key Differences : The methoxy group (–OCH₃) is electron-donating, increasing the electron density of the benzyl ring compared to the electron-withdrawing bromine (–Br). This alters binding affinity in hydrophobic pockets.
- Molecular Weight : 272.32 g/mol (vs. ~320 g/mol for the brominated compound) .
Benzo[1,3]dioxol-5-ylmethyl-(3-ethoxy-4-methoxy-benzyl)-amine hydrochloride (CAS 1135238-32-2)
- Structure : Features ethoxy and methoxy substituents on the benzyl ring, forming a hydrochloride salt.
- Key Differences : The polar substituents (–OCH₃, –OCH₂CH₃) and salt form improve aqueous solubility, which is critical for bioavailability. The absence of bromine reduces halogen-mediated interactions .
Brominated Analogues
[(3-Bromophenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine (CAS 1249664-39-8)
- Structure : Replaces the benzodioxolemethyl group with a pyrazolemethyl group.
- Key Differences : The pyrazole ring introduces hydrogen-bonding capacity (via N–H) and modulates lipophilicity. The bromine retains halogen bonding but in a different steric environment .
(3-BROMOBENZYL)-(1-PHENYLETHYL)AMINE (CAS 680185-60-8)
- Structure : Substitutes the benzodioxolemethyl group with a phenylethyl chain.
- The absence of benzodioxole reduces π-π stacking efficiency .
Bioactive Derivatives with Heterocycles
N-(1,3-Benzodioxol-5-ylmethyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide (Compound 9)
- Structure : Incorporates a thioacetamide-linked oxadiazole ring.
- Key Differences : The oxadiazole enhances MMP-9 inhibition (IC₅₀ ~2 µM) via hydrogen bonding and metal coordination, whereas the bromobenzyl group in the target compound may rely more on halogen bonding .
5-[2-(3-Bromophenyl)-1,3-benzoxazol-5-yl]-N-(2-methylphenyl)-1,3,4-oxadiazol-2-amine (4j)
- Structure : Combines a 3-bromophenyl-benzoxazole core with an oxadiazole-amine.
- Molecular weight (448 g/mol) is higher due to the additional heterocycles .
Salt Forms and Physicochemical Properties
(1,3-Benzodioxol-5-ylmethyl)(4-fluorobenzyl)amine hydrobromide (CAS 1609400-44-3)
Research Findings and Implications
- Bromine’s Role : The 3-bromobenzyl group in the target compound likely enhances binding to hydrophobic enzyme pockets (e.g., MMP-9) via halogen bonding, as seen in brominated analogues like compound 4j .
- Benzodioxole’s Contribution : The methylenedioxy group improves metabolic stability by resisting oxidative degradation, a feature shared with derivatives like compound 9 .
- Salt Forms : Hydrobromide or hydrochloride salts (e.g., CAS 1135238-32-2, CAS 1609400-44-3) improve solubility but may alter pharmacokinetics .
Biological Activity
(1,3-Benzodioxol-5-ylmethyl)(3-bromobenzyl)amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Overview
The compound consists of a benzodioxole moiety linked to a bromobenzyl amine . The presence of both aromatic and aliphatic components enhances its chemical reactivity and potential interactions with biological targets. The structural complexity suggests that it may exhibit various biological activities, including antimicrobial and anticancer properties.
The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors, modulating their activity. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in disease pathways, which can lead to therapeutic effects.
- Receptor Interaction : It can interact with various receptors, influencing signaling pathways critical for cellular function.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
1. Antimicrobial Properties
Studies have shown that compounds with a benzodioxole structure often possess significant antimicrobial activity. This compound has been reported to scavenge free radicals effectively, suggesting potential antioxidant properties as well.
2. Anticancer Activity
The compound has been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| (1,3-Benzodioxol-5-ylmethyl)(4-bromobenzyl)amine | Aromatic Amine | Antimicrobial effects |
| (1,3-Benzodioxole) | Benzodioxole derivative | Antioxidant properties |
| 4-Bromobenzylamine | Simple Aromatic Amine | Antimicrobial effects |
The unique combination of the benzodioxole moiety and the bromobenzyl amine structure in this compound may enhance its ability to interact with biological targets compared to simpler analogs.
Case Study 1: Antioxidant Activity
A study highlighted the antioxidant capabilities of similar benzodioxole derivatives, suggesting that this compound could effectively scavenge free radicals and protect against oxidative stress.
Case Study 2: Anticancer Mechanisms
Research has indicated that compounds like this compound can trigger apoptosis in cancer cells by disrupting mitochondrial function. This was demonstrated through assays measuring caspase activation in response to treatment with the compound .
Q & A
Q. What are the primary synthetic routes for (1,3-Benzodioxol-5-ylmethyl)(3-bromobenzyl)amine, and what reagents/conditions optimize yield?
The compound is synthesized via bromination and amination steps. Starting with 5-methylbenzylamine, bromination employs N-bromosuccinimide (NBS) or bromine under controlled conditions to introduce the bromo substituent. Subsequent amination involves coupling the brominated intermediate with a benzodioxol-5-ylmethyl group. Continuous flow reactors are recommended for industrial-scale synthesis to maintain consistent parameters like temperature and pressure, improving yield and purity . For advanced intermediates, palladium-catalyzed cross-coupling (e.g., carboxy-alkynylation) can be used, followed by hydrolysis and purification via column chromatography .
Q. Which analytical techniques are critical for structural characterization of this compound?
Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms proton and carbon environments, while high-resolution mass spectrometry (HRMS) validates molecular weight and purity . X-ray crystallography (as applied to structurally similar compounds) resolves stereochemistry and intermolecular interactions, such as hydrogen bonding between the amine group and biological targets .
Q. What preliminary biological activities have been reported for this compound?
The amine group enables hydrogen bonding with enzymes or receptors, suggesting potential in neurological disorder research. In vitro assays like MTT and SRB evaluate cytotoxicity and cell proliferation inhibition, with IC₅₀ values compared to structurally related quinoline derivatives . Modest activity in enzyme inhibition (e.g., acetylcholinesterase) has been observed, though mechanisms require further study .
Advanced Research Questions
Q. How can researchers address challenges in optimizing synthetic yield and purity?
Key challenges include side reactions during bromination and amine coupling. Strategies:
- Use NBS over bromine for selective bromination .
- Employ PdCl₂(PPh₃)₂/CuI catalysts in cross-coupling to minimize byproducts .
- Optimize reaction time and temperature via design of experiments (DoE) to balance yield and energy efficiency.
Q. How should contradictory data on biological activity be analyzed?
Discrepancies may arise from assay conditions (e.g., cell line variability) or structural analogs. For example, replacing the methyl group with a nitro group (electron-withdrawing) enhances reactivity but may reduce bioavailability . Validate results using orthogonal assays (e.g., fluorescence-based binding assays vs. enzymatic activity tests) and computational docking studies to reconcile differences .
Q. What mechanistic insights exist for its interaction with biological targets?
The benzodioxole and bromobenzyl groups contribute to hydrophobic interactions, while the amine forms hydrogen bonds with active-site residues (e.g., in acetylcholinesterase). Molecular dynamics simulations predict binding affinity trends, which correlate with in vitro IC₅₀ values .
Q. How to design experiments assessing environmental impact or long-term stability?
Follow frameworks like Project INCHEMBIOL:
- Laboratory studies : Measure physicochemical properties (logP, solubility) to predict environmental partitioning .
- Ecotoxicology : Use model organisms (e.g., Daphnia magna) to assess acute/chronic toxicity.
- Degradation studies : Monitor hydrolysis/photolysis rates under simulated environmental conditions .
Q. What structure-activity relationships (SAR) guide derivative design?
Key SAR observations:
- Benzodioxole moiety : Enhances metabolic stability but may reduce solubility.
- 3-Bromobenzyl group : Increases steric bulk, improving receptor selectivity over similar compounds lacking the bromine .
- Amine substitution : Tertiary amines (vs. primary) show altered binding kinetics due to reduced hydrogen-bonding capacity .
Q. What safety protocols are recommended for handling this compound?
Refer to safety data sheets (SDS) for analogous compounds:
- Use PPE (gloves, goggles) to avoid skin/eye contact.
- Conduct reactions in fume hoods due to potential amine volatility.
- Store under inert atmosphere (N₂/Ar) to prevent oxidation .
Q. What gaps in current research warrant further investigation?
- Mechanistic studies : Elucidate target engagement using cryo-EM or isothermal titration calorimetry (ITC).
- Environmental fate : Long-term biodegradation and bioaccumulation potential .
- Therapeutic potential : Screen against emerging targets (e.g., neuroinflammatory pathways) using high-throughput assays.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
